molecular formula C11H12N2O B13193895 6-(Methoxymethyl)quinolin-3-amine

6-(Methoxymethyl)quinolin-3-amine

Cat. No.: B13193895
M. Wt: 188.23 g/mol
InChI Key: UPRPKPIVBGWYAH-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)quinolin-3-amine is a quinoline derivative that features a methoxymethyl group at the 6th position and an amine group at the 3rd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxymethyl)quinolin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-aminoquinoline with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxymethyl)quinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The methoxymethyl and amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

6-(Methoxymethyl)quinolin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)quinolin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a similar structure but without the methoxymethyl and amine groups.

    6-Methylquinoline: A derivative with a methyl group at the 6th position instead of a methoxymethyl group.

    3-Aminoquinoline: A derivative with an amine group at the 3rd position but without the methoxymethyl group.

Uniqueness

6-(Methoxymethyl)quinolin-3-amine is unique due to the presence of both the methoxymethyl and amine groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential biological activities compared to other quinoline derivatives .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

6-(methoxymethyl)quinolin-3-amine

InChI

InChI=1S/C11H12N2O/c1-14-7-8-2-3-11-9(4-8)5-10(12)6-13-11/h2-6H,7,12H2,1H3

InChI Key

UPRPKPIVBGWYAH-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC2=CC(=CN=C2C=C1)N

Origin of Product

United States

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